molecular formula C7H6N4S B1295954 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 25468-22-8

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1295954
CAS No.: 25468-22-8
M. Wt: 178.22 g/mol
InChI Key: XRSWPYZJJLNMNK-UHFFFAOYSA-N
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Description

Significance of 1,3,4-Thiadiazole (B1197879) Derivatives in Heterocyclic Chemistry Research

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is recognized as a versatile and privileged scaffold in heterocyclic chemistry and drug discovery. nih.govnih.gov Its significance stems from the wide array of pharmacological activities exhibited by its derivatives. Researchers have extensively documented that compounds incorporating the 1,3,4-thiadiazole ring possess potent biological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antitubercular activities. chemmethod.comnih.govresearchgate.net

The structural features of the 1,3,4-thiadiazole ring, such as its planarity, aromaticity, and ability to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its capacity to interact with various biological targets. researchgate.net This chemical versatility allows for structural modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of these molecules. nih.gov The stability of the ring system in vivo and a general lack of toxicity in many of its derivatives further enhance its appeal as a core component in the design of new therapeutic agents. mdpi.com Consequently, the 1,3,4-thiadiazole moiety is a constituent of several commercially available drugs, such as the antibacterial agent Cefazolin and the diuretic Acetazolamide (B1664987). nih.govmdpi.com

Strategic Importance of the Pyridine (B92270) Moiety in Medicinal Chemistry Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs found in FDA-approved drugs and biologically active compounds. nih.govnih.gov Its strategic importance in medicinal chemistry is multifaceted. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Incorporating a pyridine moiety into a drug candidate can significantly alter its physicochemical properties. nih.gov It often improves aqueous solubility, metabolic stability, and cell permeability. nih.govnih.gov Pyridine is also considered a bioisostere of the benzene (B151609) ring; its replacement can lead to enhanced potency and selectivity while maintaining necessary structural conformations for biological activity. The versatility of the pyridine scaffold allows for easy functionalization at various positions, providing a pathway to create diverse chemical libraries for drug screening. nih.gov This adaptability has led to the inclusion of the pyridine nucleus in a wide range of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.

Overview of Research Perspectives on 5-Substituted-1,3,4-thiadiazol-2-amine Systems

The 5-substituted-1,3,4-thiadiazol-2-amine framework is a subject of intensive research due to the synthetic accessibility and the significant biological activities of its derivatives. The 2-amino group serves as a key synthetic handle, allowing for a variety of chemical modifications to be introduced, thereby generating libraries of novel compounds. mdpi.com

Scientific investigations have demonstrated that the nature of the substituent at the 5-position of the thiadiazole ring plays a critical role in determining the molecule's pharmacological activity. For instance, studies have shown that introducing different aryl or heteroaryl groups at this position can modulate the antimicrobial or anticancer potency of the resulting compounds. Research has focused on synthesizing series of these compounds and evaluating them for a spectrum of biological activities, including:

Antimicrobial Activity: Many derivatives have been tested against various strains of bacteria and fungi, with some showing significant inhibitory effects.

Anticancer Activity: The cytotoxic potential of these systems against various human cancer cell lines is a major area of investigation.

Anticonvulsant and Anti-inflammatory Properties: The structural similarity to known active agents has prompted exploration into their effects on the central nervous system and inflammatory pathways. researchgate.net

The consistent finding across numerous studies is that the 5-substituted-1,3,4-thiadiazol-2-amine scaffold is a promising template for the development of new lead compounds in drug discovery. mdpi.com

Rationale for Focused Academic Inquiry into 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine and its Analogs

The focused academic inquiry into this compound is driven by a molecular hybridization strategy. This approach involves combining two or more pharmacophores with known biological activities into a single molecule to create a new hybrid compound with potentially enhanced or novel therapeutic properties.

A key area of investigation for these analogs is their potential as anticancer agents. For example, research has been conducted on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are analogs of the parent compound. These studies have evaluated their cytotoxicity against various human cancer cell lines and their ability to inhibit enzymes like lipoxygenase, which is implicated in the progression of certain cancers. nih.govchemmethod.com The results from such studies provide a strong rationale for the continued exploration of this specific chemical scaffold. The ability to synthesize and test a variety of derivatives allows researchers to build structure-activity relationships (SAR), identifying which chemical modifications lead to the most potent biological effects. chemmethod.com

The following tables present research findings on the anticancer activity of various analogs of this compound, illustrating the data that fuels academic interest in this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀ µM) of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives Data extracted from a study on lipoxygenase inhibitors with potential anticancer activity. chemmethod.com

Compound IDSubstituent (R) on BenzamidePC3 (Prostate Cancer)HT29 (Colon Cancer)SKNMC (Neuroblastoma)
4a H>100>100>100
4b 2-OCH₃87.191.263.4
4c 3-OCH₃75.384.558.7
4d 4-OCH₃93.4>10071.3
4e 2-NO₂45.668.395.4
4f 3-NO₂41.259.188.2
4g 4-NO₂39.851.781.5
Doxorubicin - (Standard Drug)1.82.13.4

Table 2: In Vitro Cytotoxicity (IC₅₀ µg/mL) of 5-(4-chlorophenyl)-1,3,4-thiadiazole Analogs Data extracted from a study on novel 5-Aryl-1,3,4-thiadiazole-based anticancer agents.

Compound IDLinker and N-substituentMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
3 -C(O)CH₂-Pyridinium chloride7.568.35
4a -C(O)CH₂-piperazin-N-CH₃51.5639.43
4c -C(O)CH₂-piperazin-N-Phenyl11.3414.21
4e -C(O)CH₂-piperazin-N-(2-ethoxyphenyl)2.343.13
4h -C(O)CH₂-piperazin-N-C(O)-Furan4.676.21
4i -C(O)CH₂-piperidin-N-Benzyl3.114.01
5-FU - (Standard Drug)6.807.20

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSWPYZJJLNMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180153
Record name Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)-
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Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25468-22-8
Record name Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)-
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Record name 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine
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Derivatization and Structural Modification Strategies of 5 Pyridin 2 Yl 1,3,4 Thiadiazol 2 Amine

Functionalization at the Amino Group

The primary amino group at the 2-position of the 1,3,4-thiadiazole (B1197879) ring is a principal site for derivatization, enabling the introduction of a variety of functional groups and molecular extensions.

Acylation and alkylation of the amino group introduce acyl and alkyl substituents, respectively, altering the electronic and steric properties of the molecule. While direct acylation of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a standard transformation, related studies on similar 1,2,4-thiadiazole (B1232254) cores demonstrate that direct alkylation can also be achieved. acs.org These reactions typically involve treating the parent amine with an appropriate acylating or alkylating agent in the presence of a base.

The condensation reaction between the primary amino group of this compound and various aldehydes or ketones is a common and efficient method to generate Schiff bases (imines). researchgate.netmdpi.com This reaction is typically catalyzed by a few drops of a suitable acid, such as glacial acetic acid, in a solvent like ethanol (B145695), followed by refluxing the reaction mixture. anjs.edu.iq For instance, new Schiff bases have been synthesized by condensing 2-amino-5-phenyl-1,3,4-thiadiazole with 2-pyridine carboxaldehyde. anjs.edu.iq The resulting Schiff bases, characterized by the azomethine (-N=CH-) linkage, are valuable intermediates for the synthesis of more complex molecules and have been investigated for their liquid crystalline properties. researchgate.net

A variety of aromatic and heterocyclic aldehydes can be employed in this synthesis, leading to a diverse library of Schiff base derivatives. The general reaction scheme involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration.

Table 1: Examples of Schiff Bases Derived from 2-Amino-1,3,4-thiadiazole (B1665364) Analogs

Aldehyde Reactant Resulting Schiff Base Structure Reference
2-Pyridine carboxaldehyde 2-[5-(Pyridin-2-ylmethylene)-amino] 1,3,4-thiadiazol-2-yl-phenol anjs.edu.iq
Various benzaldehydes 2,5-bis{[(substituted-benzylidene)amino]propylthio}-1,3,4-thiadiazole mdpi.com

Amide derivatives are readily synthesized by reacting the amino group of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. researchgate.netnih.gov This reaction forms a stable amide bond and is a widely used strategy for creating extensive libraries of compounds for various screening purposes. For example, a series of novel amide derivatives of a related compound, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, were synthesized and characterized. researchgate.net The synthesis generally involves the reaction of the parent amine with a substituted acyl chloride in a suitable solvent. The efficacy of these compounds is often influenced by the nature of the substituents on the aromatic ring of the acyl moiety. nih.gov

Table 2: Selected Amide Derivatives of 1,3,4-Thiadiazole Scaffolds

Acylating Agent Resulting Amide Derivative Reported Activity Reference
2-Fluoro benzoic acid N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide Cytotoxic researchgate.net
2-Chloro-pyridine-3-carboxylic acid 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide Highly cytotoxic researchgate.net

Sulfonamides are an important class of compounds, and their synthesis from this compound can be achieved by reacting the amino group with a sulfonyl chloride, such as benzenesulfonyl chloride. rdd.edu.iq This reaction typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamide derivatives contain the pharmacologically significant sulfonamide group (-SO2NH-). rdd.edu.iq The synthesis of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been reported, demonstrating the feasibility of this derivatization strategy. rdd.edu.iq

The synthesis of azo dyes involves a two-step process: diazotization of the primary amino group followed by a coupling reaction with an electron-rich aromatic compound. rsc.orgnih.govresearchgate.net For this compound, the diazotization is typically carried out at low temperatures (0–5 °C) using a mixture of sodium nitrite (B80452) and a strong acid, such as sulfuric acid, to form the corresponding diazonium salt. nih.govrsc.org This unstable intermediate is then immediately coupled with various aromatic compounds like phenols, anilines, or other activated aromatic systems to yield brightly colored azo dyes. rsc.orgnih.govresearchgate.net The properties of the resulting dyes can be tuned by varying the coupling component. rsc.org

Table 3: General Steps in Azo Dye Synthesis from 2-Amino-1,3,4-thiadiazoles

Step Reaction Reagents Conditions Reference
1 Diazotization NaNO₂, conc. H₂SO₄ 0–5 °C nih.gov

Modifications and Substitutions on the Pyridine (B92270) Moiety

While functionalization of the amino group is a primary strategy, modifications to the pyridine ring offer another avenue for structural diversification. This can be achieved by starting with appropriately substituted pyridine carboxylic acids during the initial synthesis of the thiadiazole ring. nih.govnih.gov For example, using pyridine-3-carboxylic acid or pyridine-4-carboxylic acid instead of pyridine-2-carboxylic acid leads to the corresponding 5-(pyridin-3-yl) and 5-(pyridin-4-yl) isomers. nih.govnih.gov

Furthermore, introducing substituents onto the pyridine ring itself before the cyclization reaction to form the thiadiazole can generate a variety of derivatives with altered electronic and steric profiles. Research on related compounds has shown that various substituted pyridines can be incorporated into the final structure, leading to compounds with potentially different biological activities. nih.gov For instance, the synthesis of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine demonstrates the incorporation of a substituted pyridine moiety. researchgate.net This approach allows for a systematic investigation of structure-activity relationships by modifying the substitution pattern on the pyridine ring.

Introduction of Diverse Groups at the Thiadiazole 5-Position

The strategic introduction of various substituents at the 5-position of the this compound scaffold is a key area of research for modifying its chemical properties and biological activities. This position is amenable to the incorporation of a wide range of functionalities, including aromatic, heteroaromatic, and acyclic amine moieties, allowing for the systematic exploration of structure-activity relationships.

Aromatic and Heteroaromatic Ring Incorporations

The incorporation of aromatic and heteroaromatic rings at the 5-position of the 1,3,4-thiadiazole core is a widely employed strategy to enhance the biological potential of the resulting compounds. The introduction of these moieties can influence the molecule's steric and electronic properties, as well as its ability to participate in various intermolecular interactions with biological targets.

A common synthetic route to achieve this modification involves the reaction of a substituted benzoic or heterocyclic carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or a strong acid. This one-pot synthesis is an efficient method for generating a library of 5-substituted-1,3,4-thiadiazol-2-amines. For instance, the synthesis of 5-styryl-2-amino-1,3,4-thiadiazole is achieved by reacting 3-phenylpropenoic acid with thiosemicarbazide. chemmethod.com

Further derivatization of the 2-amino group can lead to the formation of amide linkages with other aromatic or heteroaromatic systems. Research has shown the synthesis of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine. researchgate.net In this work, the core structure, which already contains a substituted pyridine at the 5-position, was further functionalized at the 2-amino group with various substituted aromatic acids. researchgate.net One notable example from this study is 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, which demonstrated significant cytotoxic activity against HeLa and PANC-1 cell lines. researchgate.net

Another approach involves the synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives. nih.gov These compounds, which feature a phenyl group attached via an amide bond to the 2-amino position of the parent scaffold, have been investigated for their potential as lipoxygenase inhibitors with anticancer activity. nih.gov

The following table summarizes representative examples of aromatic and heteroaromatic ring incorporations in derivatives of the 1,3,4-thiadiazol-2-amine scaffold.

Starting MaterialReagentsIncorporated RingResulting Compound ClassRef
3-Phenylpropenoic acidThiosemicarbazide, POCl₃Styryl5-Styryl-1,3,4-thiadiazol-2-amine chemmethod.com
5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amineSubstituted aromatic acids, HATU, DIPEASubstituted Phenyl/PyridineAmide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine researchgate.net
This compoundBenzoyl chloride derivativesPhenylN-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides nih.gov

Acyclic Amine Substitutions

While substitutions at the 2-amino group are more common, the introduction of acyclic amine functionalities directly at the 5-position of the 1,3,4-thiadiazole ring represents another potential derivatization strategy. However, direct synthesis of 5-(acyclic amino)-1,3,4-thiadiazol-2-amine derivatives from the parent pyridin-2-yl compound is less documented in readily available literature.

Strategies for similar scaffolds often involve modifications at the 2-position. For instance, a study on 5-(nitroheteroaryl)-1,3,4-thiadiazoles reported the synthesis of derivatives bearing various acyclic amines at the C-2 position. tandfonline.com These modifications were achieved by reacting the 2-amino-5-(nitroheteroaryl)-1,3,4-thiadiazole precursor with different acyclic amine-containing reagents. tandfonline.com This suggests that the 2-amino group of this compound could similarly be a versatile site for introducing acyclic amine substituents.

The table below illustrates examples of acyclic amine substitutions on a related 1,3,4-thiadiazole scaffold, which could be adapted for the derivatization of this compound.

Parent ScaffoldAcyclic Amine MoietyResulting Compound ClassRef
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amineN-AllylN-Allyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine tandfonline.com
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amineN-CyclopropylN-Cyclopropyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine tandfonline.com
5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amineN-(2-Methoxyethyl)N-(2-Methoxyethyl)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine tandfonline.com

Incorporation into Hybrid Molecular Scaffolds

The incorporation of the this compound moiety into larger, hybrid molecular scaffolds is a sophisticated strategy aimed at developing multifunctional molecules with potentially enhanced or novel biological activities. This approach, often termed molecular hybridization or conjugation, involves covalently linking the thiadiazole scaffold to other pharmacologically active fragments.

One notable example is the synthesis of hybrid molecules that combine the 1,3,4-thiadiazole ring with a 1,2,3-triazole moiety. A study detailed the synthesis of 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole ring, created through the reaction of alkylidenecarbodithioate with hydrazonoyl halides. nih.gov This creates a multi-heterocyclic system with a broader chemical space for biological interactions.

Another strategy involves creating larger, often symmetrical, hybrid molecules using linkers such as piperazine (B1678402). Research has been conducted on the synthesis of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids. nih.govsemanticscholar.orgrsc.org In these structures, a central piperazine ring is linked to two thiadiazole-containing units, resulting in a dimeric hybrid molecule. This approach allows for the simultaneous presentation of multiple pharmacophores, which can lead to enhanced binding affinity or the ability to interact with multiple biological targets.

Furthermore, the 2-amino group of the thiadiazole ring can be derivatized to form more complex structures, such as thiazolidinones. For example, new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized. nih.gov This involves a multi-step synthesis where the 2-amino-1,3,4-thiadiazole is reacted with chloroacetyl chloride and then ammonium (B1175870) thiocyanate (B1210189) to build the thiazolidinone ring. nih.gov

The following table provides examples of how the 1,3,4-thiadiazole scaffold has been incorporated into various hybrid molecular structures.

Thiadiazole DerivativeLinked Moiety/ScaffoldLinkage TypeResulting Hybrid ScaffoldRef
1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one derivative1,3,4-ThiadiazoleC-C bond formation via cyclization1,3,4-Thiadiazole-1,2,3-triazole hybrid nih.gov
Bis(thiosemicarbazones)PiperazineAmide linkagePiperazine-based bis(1,3,4-thiadiazole) nih.govsemanticscholar.orgrsc.org
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amineThiazolidinoneImino linkage1,3,4-Thiadiazole-thiazolidinone hybrid nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of their nuclei.

For a closely related compound, N,3-di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine, the ¹H NMR spectrum in DMSO-d₆ showed complex multiplets in the aromatic region between δ 7.05 and 8.79 ppm, with a broad signal for the amine proton observed between δ 12.31 and 12.51 ppm. acs.org

Table 1: Representative ¹H NMR Data for a Related Thiadiazole Compound Note: Data for N,3-di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityAssignment
12.31-12.51mNH
7.05-8.79mAromatic-H

Similar to ¹H NMR, specific experimental ¹³C NMR data for 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is scarce. However, the carbon signals can be predicted based on the structure. The spectrum would show distinct signals for the two carbons of the thiadiazole ring and the five carbons of the pyridine (B92270) ring. The carbon atom of the thiadiazole ring bearing the amino group (C-2) and the carbon attached to the pyridine ring (C-5) would have characteristic chemical shifts. The pyridine carbons would also resonate in the aromatic region.

For comparison, the ¹³C NMR spectrum of a derivative, 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]- acs.orgtandfonline.comamhsr.org thiadiazol-2-yl}-nicotinamide, in CDCl₃ displayed signals for the thiadiazole and pyridine carbons in the range of δ 114.5-170 ppm. researchgate.net

Table 2: Representative ¹³C NMR Data for a Related Thiadiazole Derivative Note: Data for 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]- acs.orgtandfonline.comamhsr.org thiadiazol-2-yl}-nicotinamide in CDCl₃.

Chemical Shift (δ, ppm)Assignment
65, 114.5, 119, 121, 134, 135, 137, 150, 155, 156, 159, 163, 170Aromatic and Heteroaromatic Carbons

Experimental ¹⁵N NMR data for this compound is not available in the surveyed scientific literature. This technique, while less common than ¹H and ¹³C NMR, could provide valuable information about the electronic environment of the four nitrogen atoms within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show key absorption bands. For the isomeric compound, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, the FTIR spectrum of a related triazole-thiadiazole derivative showed N-H and C-H stretching vibrations. amhsr.org Specifically, the N-H stretching of the primary amine would appear in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=N stretching of the thiadiazole and pyridine rings would likely be observed in the 1600-1650 cm⁻¹ region. Furthermore, C=C stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range.

For a similar compound, N-allyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine, the IR spectrum (KBr) exhibited bands at 3207 cm⁻¹ (N-H), 1640 cm⁻¹ (C=N), and 1535 cm⁻¹ (C=C). tandfonline.com

Table 3: Representative IR Absorption Bands for Related Thiadiazole Compounds

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound Data (cm⁻¹)
N-H stretch (amine)3200-34003207
C-H stretch (aromatic)3000-31003082
C=N stretch1600-16501640, 1629
C=C stretch (aromatic)1400-16001535, 1527

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular formula of this compound is C₇H₆N₄S, corresponding to a molecular weight of approximately 178.21 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 178.

For the isomeric compound 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, the crystal structure has been reported, confirming the molecular weight of 178.22. nih.gov

Table 4: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₇H₆N₄S
Molecular Weight178.21
Expected [M]⁺ Peak (m/z)178

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. For 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole, an isomer of the title compound, a maximum absorption (λmax) was reported at 316 nm when measured in methanol. chemicalbook.com This absorption is attributed to the π → π* electronic transitions within the conjugated system formed by the pyridine and thiadiazole rings. It is expected that this compound would exhibit a similar absorption profile.

Table 5: UV-Visible Spectroscopy Data for an Isomeric Compound Note: Data for 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole.

Solventλmax (nm)
Methanol316

Elemental Analysis

Elemental analysis provides the fundamental percentage composition of elements within this compound, confirming its molecular formula as C₇H₆N₄S. The theoretical composition is calculated based on a molecular weight of 178.21 g/mol . Mass spectrometry data further corroborates this, showing a molecular ion peak (M+) at m/z 178, which corresponds to the parent molecule nih.gov.

Table 1: Elemental Analysis Data for C₇H₆N₄S Calculated values are based on the molecular formula.

ElementSymbolAtomic MassMolesMass (g)Mass Percent (%)
CarbonC12.01784.0747.18%
HydrogenH1.00866.0483.40%
NitrogenN14.01456.0431.45%
SulfurS32.06132.0617.99%

X-ray Crystallography and Solid-State Structural Analysis

While a specific single-crystal X-ray diffraction study for this compound was not available in the reviewed literature, extensive analysis of its isomers, such as 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine and 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine, as well as N-substituted derivatives, offers valuable insights into its probable solid-state structure. These studies serve as a robust framework for understanding the molecular geometry, intermolecular interactions, and tautomeric behavior of the title compound.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound consists of two planar heterocyclic rings: a pyridine ring and a 1,3,4-thiadiazole (B1197879) ring. The key conformational parameter is the dihedral angle between these two rings. In the crystal structure of the related isomer, 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, this dihedral angle is 32.42(14)°. nih.gov This twisting between the rings is a common feature in such bicyclic aromatic systems. Bond lengths and angles within the rings are generally within normal ranges for their respective structures nih.gov. The conformation is typically egzo, referring to the orientation of the substituents on the thiadiazole ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The solid-state packing of aminothiadiazole derivatives is significantly influenced by intermolecular hydrogen bonds. In the crystal structure of the 3-pyridyl isomer, the amine group acts as a hydrogen bond donor, while the nitrogen atoms of the pyridine and thiadiazole rings serve as acceptors. These N—H⋯N interactions link molecules together, forming a three-dimensional network nih.gov. A common feature in the packing is the formation of R₂²(8) ring motifs, which are robust supramolecular synthons nih.gov.

Furthermore, π–π stacking interactions between the thiadiazole rings may contribute to the stabilization of the crystal structure, as evidenced by a centroid-centroid distance of 3.666(1) Å in the 3-pyridyl analogue nih.gov. Studies on N-allyl derivatives of the title compound also reveal the formation of polar ribbons and centrosymmetric dimers through hydrogen bonding researchgate.netresearchgate.net.

Table 2: Hydrogen-Bond Geometry for 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine Data extracted from a study on the 3-pyridyl isomer as an illustrative example. nih.gov

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N4—H4A···N3ⁱ0.862.132.959(3)163
N4—H4B···N2ⁱⁱ0.862.163.006(3)168

Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, y+1/2, -z+1/2.

Investigation of Tautomeric Equilibria in Solid State

The 2-amino-1,3,4-thiadiazole (B1665364) moiety can theoretically exist in two tautomeric forms: the amino form and the imino form. X-ray diffraction studies performed on N-allyl derivatives of 5-(2′-pyridyl)- nih.govresearchgate.netsigmaaldrich.comthiadiazol-2-yl-amine have conclusively shown that these compounds exist exclusively in the egzo-amino tautomeric form in the solid state researchgate.netresearchgate.net.

Computational studies (DFT calculations) corroborate these experimental findings, indicating that the egzo-amino tautomer is significantly more stable than the corresponding egzo-imino form by approximately 35 kJ/mol researchgate.netresearchgate.net. This strong energetic preference suggests that the unsubstituted parent compound, this compound, also predominantly adopts the amino tautomeric form in its solid state.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

DFT has been widely employed to investigate the molecular and electronic structure of 1,3,4-thiadiazole (B1197879) derivatives. acs.orgnih.gov These studies involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties that dictate the molecule's behavior. For the related compound, 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, comprehensive investigations have been carried out to determine its stable conformers, electronic structure, and spectroscopic properties using DFT methods like B3LYP. researchgate.net

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability. researchgate.net

DFT calculations are used to determine these orbital energies and map the electron density distribution. For instance, in studies of similar thiadiazole compounds, the HOMO is often localized on the electron-rich thiadiazole ring and the amine group, while the LUMO may be distributed across the pyridine (B92270) ring. This distribution highlights the regions of the molecule that are most likely to participate in chemical reactions and biological interactions. The calculated dipole moment, polarizability, and hyperpolarizability also provide insights into the molecule's charge distribution and its potential for non-linear optical applications. nih.govresearchgate.net

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (Egap)Energy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability
Dipole MomentMeasure of the net molecular polarityInfluences solubility and intermolecular interactions
Molecular Electrostatic Potential (MESP)Maps charge distribution on the molecule's surfaceIdentifies sites for electrophilic and nucleophilic attack

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting how a compound like 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine might interact with a specific biological target.

Prediction of Ligand-Target Binding Modes and Affinities

Docking simulations calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity. Studies on various 1,3,4-thiadiazole derivatives have shown their potential to bind to a range of biological targets, including enzymes like lipoxygenase, kinases, and dihydrofolate reductase. researchgate.netnih.gov For example, docking studies of thiadiazole derivatives against the EGFR TK (Epidermal Growth Factor Receptor Tyrosine Kinase) have been performed to rationalize their anticancer activity, with some compounds showing excellent binding affinities. nih.gov The binding energy helps to rank potential drug candidates and prioritize them for further experimental testing.

Analysis of Key Binding Interactions

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the receptor's active site. These interactions are crucial for the stability and specificity of the binding.

Hydrogen Bonding: The amine group and the nitrogen atoms in the pyridine and thiadiazole rings of this compound are potential hydrogen bond donors and acceptors, respectively. These interactions with polar amino acid residues are often critical for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The aromatic pyridine and thiadiazole rings can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The planar aromatic rings of the compound can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan, contributing to binding stability.

Metallic Coordination: In metalloenzymes, the nitrogen and sulfur atoms of the thiadiazole ring can potentially coordinate with metal ions in the active site.

For instance, docking studies on similar heterocyclic compounds have identified key hydrogen bonds with residues like threonine and asparagine, as well as arene-cation interactions with lysine (B10760008) and arginine residues. mdpi.comcu.edu.eg

Interaction TypeMolecular FeaturePotential Interacting Amino Acid Residues
Hydrogen BondingAmine (-NH2), Pyridine-N, Thiadiazole-NSer, Thr, Asn, Gln, Asp, Glu, His
HydrophobicAromatic RingsAla, Val, Leu, Ile, Pro, Met, Phe, Trp
Pi-Pi StackingPyridine Ring, Thiadiazole RingPhe, Tyr, Trp, His
Metallic CoordinationThiadiazole Ring (N, S atoms)Residues coordinating a metal ion (e.g., His, Cys)

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. By simulating the complex in a realistic environment (e.g., in water), MD can validate the binding poses predicted by docking and provide a more accurate estimation of binding free energies. These simulations can reveal how water molecules mediate interactions and how the flexibility of both the ligand and the protein affects the binding process, offering a more complete understanding of the molecular recognition event.

Calculation of Binding Free Energies (e.g., MM-GBSA)

Estimating the binding free energy (ΔG_bind) is a primary goal of computational docking and simulation studies, as it provides a quantitative measure of the affinity between a ligand and its target protein. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular and computationally efficient technique for calculating these energies. mdpi.comambermd.org This approach combines molecular mechanics energies with continuum solvation models to predict the free energy of binding. ambermd.org

The total binding free energy is calculated by considering various energetic components, as shown in the equation below:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM represents the change in molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interactions. frontiersin.org

ΔG_solv is the solvation free energy, which is further divided into polar (ΔG_GB) and non-polar (ΔG_SA) contributions. frontiersin.org

TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted when comparing similar ligands. ambermd.org

In studies of related 1,3,4-thiadiazole derivatives targeting specific enzymes, MM-GBSA calculations have been employed to rank potential inhibitors. mdpi.com The results of these calculations provide a detailed breakdown of the forces driving the binding event, highlighting the crucial role of van der Waals, electrostatic, and lipophilic interactions. mdpi.comfrontiersin.org

Table 1: Example Components of MM-GBSA Binding Free Energy Calculation

Note: The following data is illustrative of a typical MM-GBSA calculation for a ligand-protein complex and does not represent experimental values for this compound.

Energy ComponentValue (kcal/mol)
van der Waals Energy (ΔE_vdW)-55.8
Electrostatic Energy (ΔE_ele)-30.2
Polar Solvation Energy (ΔG_GB)+41.5
Non-polar Solvation Energy (ΔG_SA)-4.8
Total Binding Free Energy (ΔG_bind) -49.3

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. This model then serves as a 3D query to search large compound databases for novel molecules that match the required features, a process known as virtual screening. mdpi.com

Derivatives of the 1,3,4-thiadiazole scaffold have been utilized in such computer-aided drug design approaches. mdpi.com A pharmacophore model for a target might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The this compound structure contains several of these key features: the pyridine nitrogen and amine group can act as hydrogen bond acceptors and donors, respectively, while the aromatic pyridine and thiadiazole rings can participate in hydrophobic and aromatic interactions. These characteristics make it a suitable candidate for both the development of pharmacophore models and its identification in virtual screening campaigns targeting various enzymes. mdpi.comnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). derpharmachemica.com Predicting these properties early in the drug discovery process using computational methods can save significant time and resources. Various software tools and web servers, such as SwissADME and AdmetSAR, are used to calculate physicochemical descriptors and predict ADME parameters. derpharmachemica.comidaampublications.in

For 1,3,4-thiadiazole derivatives, in silico ADME studies are routinely performed to assess their drug-likeness. derpharmachemica.comnih.gov Key predicted properties often include:

Gastrointestinal (GI) Absorption: Predicts the compound's ability to be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross the BBB and enter the central nervous system.

Caco-2 Permeability: An in vitro model used to predict human intestinal absorption.

Lipophilicity (logP): A measure of a compound's solubility in fats versus water, which influences absorption and distribution. derpharmachemica.com

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and BBB penetration. derpharmachemica.com

Studies on various substituted 1,3,4-thiadiazol-2-amine compounds have shown that they generally possess acceptable ADME profiles, falling within the ranges considered suitable for orally administered drugs. derpharmachemica.comresearchgate.net

Table 2: Predicted ADME Properties for a Representative 1,3,4-Thiadiazole Compound

Note: The following data is illustrative and based on typical predictions for compounds in this class.

PropertyPredicted Value/ClassificationAcceptable Range
GI AbsorptionHighHigh
BBB PermeantNoNo/Yes (depending on target)
Caco-2 Permeability (log Papp)Moderate> -5.15 cm/s
Lipophilicity (iLOGP)2.15< 5.0
Topological Polar Surface Area (TPSA)78.5 Ų< 140 Ų

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlation Between Structural Modifications and Biological Activity Profiles

Systematic modifications of the parent compound, 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, have demonstrated a strong correlation between specific structural features and observed biological activities, which range from anticancer to antimicrobial effects. The efficacy of these compounds is often contingent on the nature, size, and position of substituents on both the pyridine (B92270) and thiadiazole rings, as well as modifications to the 2-amino group. nih.govresearchgate.net

For instance, introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole (B1197879) core generally enhances anticancer effects. nih.gov Further substitutions on this appended ring can fine-tune the activity. Studies on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown that the free amine group is often crucial for maximum antibacterial activity; substitutions on this group tend to decrease potency in a predictable order (e.g., methyl > ethyl > phenyl). nih.gov In the context of anticancer activity, converting the 2-amino group into an amide has yielded compounds with significant cytotoxicity. For example, creating an amide linkage with 2-chloronicotinic acid resulted in a derivative with high cytotoxicity against HeLa and PANC-1 cancer cell lines. researchgate.net

The nature of the substituent on the C-2 arylamino ring can also be critical in determining selectivity towards particular cancer cell lines. researchgate.net Research indicates that both the structure of alkyl pendants and the type of linker (e.g., S, SO, or SO2) can dramatically impact antibacterial activity against specific strains like H. pylori. researchgate.net

Table 1: Correlation of Structural Modifications with Biological Activity


Core ScaffoldModificationResulting Biological ActivityReference
2-Amino-1,3,4-thiadiazoleSubstitution on the 2-amino groupDecreased antibacterial activity (potency order: unsubstituted > methyl > ethyl > phenyl)
5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amineConversion of 2-amino group to 2-chloro-nicotinamideHigh cytotoxicity against HeLa (IC50 = 2.8µM) and PANC-1 (IC50 = 1.8µM) cell lines nih.gov
2-amino-5-substituted-1,3,4-thiadiazoleIntroduction of a dihydropyrimidine (B8664642) moiety at C-5Demonstrated antimicrobial properties
2-Arylamino-1,3,4-thiadiazoleElectron-donating groups (methyl, methoxy) on the arylamino ringHigher antitubercular activity

Bioisosteric Replacement Studies within the Thiadiazole Scaffold (e.g., Comparison with Pyrimidine, Oxadiazole, Thiophene)

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. The 1,3,4-thiadiazole ring is a well-known bioisostere of several other heterocyclic systems, including 1,3,4-oxadiazole (B1194373), pyrimidine, and thiazole (B1198619). nih.govmdpi.comnih.gov

The sulfur atom in the thiadiazole ring imparts greater liposolubility compared to the oxygen in an oxadiazole ring, which can lead to improved bioavailability and modified activity. nih.govmdpi.com Comparative studies have frequently shown that replacing a 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole can enhance biological effects. mdpi.comdoaj.org The therapeutic potential of thiadiazoles is also influenced by the fact that its heterocyclic ring is a bioisostere of pyrimidine, a core component of nucleobases, allowing these compounds to potentially interfere with processes related to DNA replication. nih.gov

In the development of c-Met kinase inhibitors, both thiazole and thiadiazole moieties have been utilized as core scaffolds, where they can form favorable hydrogen bonding interactions with the target enzyme. nih.gov Similarly, in the search for macrofilaricidal compounds, a 1,2,4-thiadiazole (B1232254) core was found to be a potent replacement for an initial thiazole-based hit, demonstrating good activity in reducing adult worm motility. acs.org

Table 2: Comparative Bioisosteric Replacement Studies


Original ScaffoldBioisosteric ReplacementImpact on Biological ActivityReference
1,3,4-Oxadiazole1,3,4-ThiadiazoleGenerally leads to enhanced or similar biological properties, with increased liposolubility.[5, 9]
Pyrimidine1,3,4-ThiadiazoleAbility to interfere with DNA-related processes due to structural similarity to nucleobases. nih.gov
Thiazole1,2,4-ThiadiazoleMaintained potent macrofilaricidal activity against O. gutturosa.
ThiazoleThiopheneIn c-Met inhibitors, a 2-thiophene analogue exhibited a 2.1-fold loss of activity, suggesting the electron-rich five-membered ring was not favorable. acs.org

Impact of Substituent Position and Electronic Nature on Efficacy

Structure-activity relationship studies consistently show that different substituent groups can lead to varied biological activities. researchgate.net For instance, in a series of antitubercular compounds, derivatives with electron-donating groups like methyl and methoxy (B1213986) at the C-2 and C-4 positions of an arylamino ring showed higher activity. nih.gov Conversely, in the development of c-Met kinase inhibitors, introducing electron-withdrawing groups on a terminal phenyl ring was found to be preferable. A terminal benzene (B151609) ring with double electron-withdrawing groups (e.g., 3-Cl-4-F) showed a significant increase in inhibitory efficacy compared to mono-substituted derivatives. nih.gov

The position of the substituent is equally critical. In one antiviral study, it was observed that para-substituted derivatives exhibited more cytotoxic potency than ortho-substituted ones. mdpi.com The specific placement of functional groups dictates the molecule's three-dimensional shape and charge distribution, which are key determinants for effective interaction with biological macromolecules.

Table 3: Impact of Substituent Position and Electronic Nature


Compound SeriesSubstituent Type/PositionEffect on EfficacyReference
Antitubercular 2-arylamino-1,3,4-thiadiazolesElectron-donating groups (methyl, methoxy) at C-2 and C-4Higher activity
c-Met Kinase InhibitorsDouble electron-withdrawing groups (e.g., 3-Cl, 4-F) on terminal phenyl ringIncreased inhibitory potency acs.org
Antiviral piperidine-based thiadiazolesPara-substituents on phenyl ringMore cytotoxic potency compared to ortho-substituents
Anticancer 1,3,4-thiadiazolesIntroduction of a nitro group on a phenyl ringSignificant enhancement in antiviral efficacy

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. tandfonline.com QSAR studies are instrumental in understanding the structural requirements for designing novel, more potent analogs.

Several QSAR studies have been performed on 1,3,4-thiadiazole derivatives to elucidate the key molecular descriptors that govern their biological activities. nih.govnih.gov For example, a 3D-QSAR study on 1,3,4-thiadiazole derivatives as anticonvulsant agents used Self-Organizing Molecular Field Analysis (SOMFA) to map steric and electrostatic properties onto the molecular structures. nih.gov The resulting models provided a guideline for designing new anticonvulsants by highlighting favorable and unfavorable regions for substitution. nih.gov

In another study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors, a linear QSAR model was developed using physicochemical, topological, and electronic descriptors. tandfonline.comnih.gov The model indicated that branching, increasing the length and complexity of ring substituents, and the presence of a hydrogen atom on the benzylic carbon could increase inhibitory activity. Conversely, molecular polarizability was found to be an unfavorable contributor to activity. tandfonline.com These QSAR models provide a rapid and reliable method to predict the biological activity of new candidates, thereby streamlining the drug discovery process. tandfonline.comnih.gov

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine and its Analogs

This compound is designed with several hard and soft donor atoms, including the nitrogen of the pyridine (B92270) ring (a hard base), the nitrogen atoms of the thiadiazole ring, and the sulfur atom (a soft base). nih.gov This combination allows for coordination with a variety of transition metals. The typical coordination behavior involves the ligand acting as a bidentate N,N'-donor.

The most common coordination mode is chelation through the nitrogen atom of the pyridine ring and the adjacent endocyclic nitrogen atom (at position 4) of the thiadiazole ring, forming a stable five-membered ring with the metal center. This bidentate chelation is a recurring motif in complexes with similar pyridyl-thiadiazole or pyridyl-triazole structures. nih.govnih.gov

Alternative coordination modes have also been observed in analogous structures. These can include:

Monodentate Coordination: The ligand may coordinate through only one of the endocyclic nitrogen atoms of the thiadiazole ring. bohrium.com

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge, linking two metal centers. This is often seen in silver(I) and cadmium(II) polymeric complexes where the ligand bridges through its different nitrogen donors. globethesis.com

The exocyclic amino group also presents a potential coordination site, although it is less frequently involved in chelation compared to the ring nitrogens. nih.gov The planarity of the molecule, with dihedral angles between the pyridine and thiadiazole rings being relatively small (e.g., 32.42° in the 3-pyridyl analog), facilitates its function as a chelating ligand. nih.gov

Synthesis and Characterization of Transition Metal Complexes (e.g., Co(II), Zn(II), Mn(II), Ni(II), Cd(II), Cu(II))

The synthesis of transition metal complexes with this compound and its derivatives is typically achieved through direct reaction of the ligand with a corresponding metal salt in a suitable solvent. anjs.edu.iqanjs.edu.iq

A general synthetic procedure involves dissolving the ligand and a stoichiometric amount of the metal salt (such as chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol. nih.govmdpi.com The reaction mixture is often heated under reflux for several hours. ijper.orgnih.gov Upon cooling or slow evaporation of the solvent, the desired metal complex precipitates and can be isolated by filtration, washed, and dried. daneshyari.comnih.gov For instance, the synthesis of a Schiff base ligand derived from a similar thiadiazole and its subsequent complexation with Co(II), Ni(II), Cu(II), and Zn(II) ions followed this general methodology, yielding dinuclear complexes. anjs.edu.iqanjs.edu.iq Similarly, complexes of Ni(II), Cu(II), Zn(II), and Cd(II) with a related pyridyl-triazole ligand were successfully prepared in an alcoholic medium. nih.gov

The resulting complexes are characterized by various physicochemical techniques, including elemental analysis, molar conductivity, and thermal analysis, to determine their stoichiometry and stability. anjs.edu.iqnih.gov The general formulas for these types of complexes often appear as [M(L)₂X₂] or [M(L)X₂], where L is the bidentate ligand and X is an anion like Cl⁻ or Br⁻. nih.govresearchgate.net

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic methods and X-ray crystallography are crucial for elucidating the structure and coordination environment of the metal complexes.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is confirmed by shifts in the IR absorption bands. The stretching vibration of the C=N group within the thiadiazole ring and the pyridine ring vibrations are typically observed to shift to different frequencies upon complexation. Furthermore, the appearance of new, low-frequency bands is attributed to the formation of metal-nitrogen (M-N) bonds. nih.govanjs.edu.iq

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. In comparison to the free ligand, the spectra of the complexes show shifts in the bands corresponding to π→π* and n→π* intraligand transitions. nih.gov For d-block metals like Co(II), Ni(II), and Cu(II), the appearance of new, weaker absorption bands in the visible region is indicative of d-d electronic transitions, the positions of which are characteristic of the coordination geometry (e.g., octahedral or tetrahedral). ijper.orgut.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)). Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are altered, providing evidence of the ligand-metal interaction. nih.govnih.gov

Structural Analysis: X-ray diffraction studies on complexes of analogous ligands have revealed various coordination geometries. For instance, complexes of a Schiff base derived from 2-amino-5-phenyl-1,3,4-thiadiazole with Co(II), Ni(II), Cu(II), and Zn(II) were characterized, and their structures were confirmed. anjs.edu.iqanjs.edu.iq Studies on related pyridyl-thiadiazole compounds show that the central metal ion can adopt several geometries:

Octahedral: This is common for Ni(II) and some Cu(II) complexes, often with a distorted geometry due to the ligand's steric constraints. globethesis.comijper.org

Tetrahedral: Zn(II) and some Co(II) complexes often favor a distorted tetrahedral geometry. nih.govbohrium.com

Square Planar/Pyramidal: Cu(II) complexes can exhibit square planar or square pyramidal geometries. nih.govnih.gov A Cu(II) complex with a related 2,5-bis(pyridylmethylthio)-1,3,4-thiadiazole ligand showed a coordination sphere with four nitrogen atoms from dicyanamide (B8802431) ions in the equatorial plane and an apical nitrogen from the thiadiazole ring, forming a tetragonal pyramid. nih.gov

The table below summarizes typical spectroscopic data for transition metal complexes with analogous pyridyl-azole ligands.

Metal IonTechniqueKey ObservationsInferred Geometry
Ni(II) UV-VisMultiple d-d transition bandsOctahedral
Cu(II) UV-VisBroad d-d transition bandDistorted Octahedral / Square Planar
Co(II) UV-Visd-d transitions in the visible regionTetrahedral or Octahedral
Zn(II) ¹H NMRDownfield shift of pyridine & thiadiazole protonsTetrahedral
All IRShift in ν(C=N) bands; new ν(M-N) bandCoordination confirmed

Investigation of Luminescence and Other Photophysical Properties of Complexes

The photophysical properties, particularly luminescence, of metal complexes containing pyridyl-thiadiazole ligands are of growing interest. The extended π-system of the ligand itself can give rise to fluorescence. globethesis.com Upon complexation, these properties can be significantly altered.

Research on analogous 5-N-arylaminothiazoles containing pyridyl groups has shown that the formation of zinc(II) complexes leads to enhanced fluorescence emission in both solution and the solid state. nih.gov In one study, a zinc-thiazole complex exhibited a significant red-shift in its emission maximum to 611 nm compared to the free ligand at 475 nm. nih.gov This enhancement is often attributed to increased structural rigidity upon chelation, which reduces non-radiative decay pathways. The emission properties can also be tuned by the choice of anions (e.g., Cl⁻, Br⁻, I⁻) associated with the metal center. nih.gov

In contrast, complexation with paramagnetic metal ions like Ni(II) often results in the quenching of fluorescence. nih.gov For Cd(II) complexes, which are isoelectronic with Zn(II) complexes, luminescence is also expected, and studies on related systems show that complexation can lead to shifts in emission maxima. nih.govmdpi.com The investigation of these photophysical properties is crucial for potential applications in areas such as chemical sensing and light-emitting materials. nih.govrsc.org

Mechanistic Insights into Biological Activities at the Molecular and Cellular Level in Vitro and in Silico

Interference with DNA Replication Processes

The 1,3,4-thiadiazole (B1197879) nucleus is recognized as a bioisostere of pyrimidine, a core component of nucleobases. This structural similarity suggests that compounds based on this scaffold have the potential to interfere with processes related to DNA replication. mdpi.com

Derivatives of the closely related compound, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, have been identified as potent inhibitors of Bloom helicase (BLM). nih.gov BLM is a member of the RecQ family of DNA helicases, which are crucial for unwinding DNA duplexes and other complex DNA structures during replication and repair. nih.gov The inhibition of BLM's DNA unwinding activity by these compounds disrupts the normal DNA replication and repair mechanisms.

The mechanism of inhibition is non-ATP competitive. researchgate.net It has been shown that these compounds interfere with the interaction between BLM and single-stranded DNA (ssDNA). researchgate.netvlifesciences.com By disrupting this binding, the helicase is unable to function properly, leading to a halt in the unwinding process necessary for DNA replication. This interference with a key component of the DNA replication machinery highlights a significant mechanism of action for this class of compounds.

Mechanisms of Enzyme and Receptor Inhibition

Tyrosine Kinase Inhibition (e.g., VEGFR-2, PIM2 Kinase)

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. acs.org Several inhibitors of VEGFR-2 function by blocking the VEGF/VEGFR-2 signaling pathway. acs.org The general pharmacophore for many VEGFR-2 inhibitors includes a domain that can form hydrogen bonds within the ATP-binding site of the kinase. researchgate.net

Derivatives of 1,3,4-thiadiazole have been developed as potent VEGFR-2 inhibitors. researchgate.net Molecular docking studies of these compounds reveal that they bind to the active site of the VEGFR-2 enzyme. researchgate.net This binding typically involves interactions with key amino acid residues in the ATP-binding pocket, thereby preventing the natural substrate, ATP, from binding and effectively inhibiting the kinase's activity. This blockade of VEGFR-2 signaling disrupts downstream pathways responsible for endothelial cell proliferation and migration, which are essential for angiogenesis.

PIM2 Kinase Inhibition: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in cell survival, proliferation, and apoptosis inhibition. nih.govnih.gov Overexpression of PIM kinases is associated with various cancers. nih.gov

A class of compounds based on the 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold has been identified as potent inhibitors of all three PIM kinase isoforms. nih.gov Although PIM kinases are serine/threonine kinases, not tyrosine kinases, their inhibition by a thiadiazole core highlights the versatility of this scaffold in targeting different kinase families. The mechanism of inhibition is competitive with respect to ATP, indicating that these compounds also occupy the ATP-binding pocket of the PIM kinases, preventing phosphorylation of their downstream targets. researchgate.net

Kinase TargetInhibitor ScaffoldKey Mechanistic Finding
VEGFR-21,3,4-Thiadiazole derivativesBinds to the ATP-binding site, inhibiting kinase activity and angiogenesis.
PIM2 Kinase5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-aminesActs as an ATP-competitive inhibitor, blocking cell survival and proliferation pathways.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active metabolites. mdpi.com These metabolites are involved in various cellular processes, and their dysregulation has been linked to inflammation and cancer. mdpi.com

A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their ability to inhibit 15-lipoxygenase-1 (15-LOX-1). mdpi.comnih.gov The study found that methoxylated derivatives, particularly those with the methoxy (B1213986) group at the ortho position of the phenyl ring, were the most potent inhibitors of the enzyme. mdpi.comnewtbdrugs.org The precise molecular interactions leading to this inhibition were not detailed but are presumed to involve binding to the active site of the 15-LOX enzyme, thereby preventing its catalytic activity.

Compound SeriesTarget EnzymeMost Potent Derivatives
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides15-Lipoxygenase-1 (15-LOX-1)ortho-Methoxylated derivatives

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor increase the release of histamine, which in turn promotes wakefulness and cognitive functions.

A novel series of 2-piperidinopiperidine thiadiazoles have been developed as potent histamine H3 receptor antagonists. Within this series, the incorporation of a pyridine (B92270) moiety was shown to significantly improve binding affinity for the human H3 receptor. Specifically, the compound 4-(5-([1,4′-bipiperidin]-1′-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine displayed excellent potency. The mechanism of action is competitive antagonism, where the compound binds to the H3 receptor, blocking the binding of the endogenous agonist, histamine, and thereby preventing the receptor's inhibitory effect on neurotransmitter release.

Compound SeriesReceptor TargetKey Structural Feature for Potency
2-Piperidinopiperidine thiadiazolesHistamine H3 ReceptorPyridine moiety

DNA Topoisomerase IB Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the cleavage and rejoining of DNA strands. DNA topoisomerase I (Topo I) creates single-strand breaks to relax DNA supercoiling during replication and transcription, making it a target for anticancer drugs.

While direct studies on 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine are limited, related heterocyclic compounds have demonstrated inhibitory activity against Topo I. For instance, thiazole-based stilbene (B7821643) analogs have been shown to be potent Topo I inhibitors. Molecular docking studies of these inhibitors suggest a binding mode within the Topo I-DNA complex. This binding is stabilized by interactions such as hydrogen bonding with key amino acid residues (e.g., Arg364) and π-π stacking with DNA bases, which interferes with the enzyme's catalytic cycle. Similarly, some 2,5-disubstituted 1,3,4-thiadiazoles have been identified as human topoisomerase II poisons, indicating the potential for this heterocyclic core to interact with topoisomerase enzymes. nih.gov

DprE1 Enzyme Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. vlifesciences.com It is involved in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. researchgate.net Inhibition of DprE1 disrupts this pathway, leading to bacterial death, making it a prime target for new anti-tuberculosis drugs. newtbdrugs.org

Thiadiazole-containing compounds have been investigated as inhibitors of DprE1. The mechanism of DprE1 inhibition can be either covalent or non-covalent. newtbdrugs.org Covalent inhibitors often contain a nitro group that is activated by the enzyme, leading to the formation of a covalent bond with a critical cysteine residue (Cys387) in the active site, resulting in irreversible inactivation. vlifesciences.comnih.gov Non-covalent inhibitors bind to the active site through interactions such as hydrogen bonding and hydrophobic contacts with residues like Cys387 and Tyr314, competitively blocking the enzyme's function. vlifesciences.com The replacement of an oxygen atom with a sulfur atom to form a thiadiazole ring from an oxadiazole lead compound was shown to be tolerated, maintaining potent activity against M. tuberculosis with DprE1 as the confirmed target. acs.org

Carbonic Anhydrase and Metallo-β-Lactamase Inhibition

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Derivatives incorporating this moiety have been investigated for their inhibitory potential against two major classes of metalloenzymes: carbonic anhydrases (CAs) and metallo-β-lactamases (MBLs).

Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole ring is a foundational component of several established carbonic anhydrase inhibitors, such as acetazolamide (B1664987) and methazolamide. The primary mechanism of action involves the sulfonamide group (-SO₂NH₂) appended to the heterocyclic ring. This group coordinates to the zinc ion (Zn²⁺) in the enzyme's active site in its deprotonated form, mimicking the transition state of the carbon dioxide hydration reaction and effectively blocking the enzyme's catalytic activity. While the this compound structure itself is not a typical CA inhibitor, its chemical scaffold serves as a common starting point for the synthesis of potent sulfonamide-based inhibitors.

Metallo-β-Lactamase (MBL) Inhibition: MBLs are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. The search for effective MBL inhibitors is a critical area of research to combat antibiotic resistance. nih.gov The core strategy for MBL inhibition often involves molecules with functional groups capable of chelating the active site zinc ions. Thiol-containing derivatives of the 1,3,4-thiadiazole nucleus are of particular interest. These compounds can interact with the one or two zinc ions in the MBL active site, disrupting the catalytic hydrolysis of antibiotics like penicillins and carbapenems. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs, as it avoids the gastrointestinal side effects associated with non-selective COX inhibitors.

Recent studies have focused on pyridine-based thiadiazole derivatives as potential anti-inflammatory agents targeting COX-2. In one such study, a series of novel pyridine-thiadiazole compounds were synthesized and evaluated for their anti-inflammatory effects. nih.gov In silico docking studies were performed against the COX-2 enzyme (PDB ID: 1PXX), with the standard drug diclofenac (B195802) used as a reference. The results indicated that these derivatives exhibit substantial binding affinity within the COX-2 active site. nih.gov For instance, two compounds, designated NTD2 and NTD3, showed lower binding energies (−8.5 and −8.4 kcal/mol, respectively) than the reference drug diclofenac (−8.4 kcal/mol), suggesting a strong and favorable interaction with the enzyme. nih.gov This binding is further stabilized by interactions with key amino acid residues in the active site. Molecular dynamics simulations confirmed that the lead compound, NTD3, forms stable and sustained interactions, including hydrogen bonds, within the enzyme's binding pocket. nih.gov

Table 1: In Silico Docking Scores of Pyridine-Thiadiazole Derivatives against COX-2 nih.gov
CompoundBinding Energy (kcal/mol)
NTD2-8.5
NTD3-8.4
Diclofenac (Reference)-8.4

Bcl-2 Inhibitory Activity

The B-cell lymphoma 2 (Bcl-2) protein is a crucial regulator of apoptosis (programmed cell death). It is an anti-apoptotic protein that prevents the release of mitochondrial factors, such as cytochrome c, that trigger the caspase cascade leading to cell death. Overexpression of Bcl-2 is a hallmark of many cancers, allowing malignant cells to evade apoptosis and survive.

Derivatives of the 1,3,4-thiadiazole scaffold have been shown to exert their anticancer effects by modulating the Bcl-2 family of proteins. Studies on various 5-aryl-1,3,4-thiadiazole derivatives demonstrated that their cytotoxic effect is linked to the induction of apoptosis through a significant increase in the Bax/Bcl-2 ratio. mdpi.com Bax is a pro-apoptotic protein, and a higher Bax/Bcl-2 ratio sensitizes cells to apoptotic stimuli. Further evidence shows that certain thiadiazole hybrids can downregulate the expression of the Bcl-2 gene itself. rsc.org In silico analyses of other heterocyclic compounds have also identified Bcl-2 as a viable target, suggesting that the pyridine-thiadiazole framework has potential for direct or indirect inhibitory activity against this key anti-apoptotic protein. mdpi.comnih.gov

Induction of Cellular Apoptosis

A primary mechanism by which 1,3,4-thiadiazole derivatives exhibit anticancer activity is through the induction of programmed cell death, or apoptosis. This has been observed across various cancer cell lines and is often mediated through the intrinsic, or mitochondrial, pathway.

Treatment of cancer cells with novel 1,3,4-thiadiazole derivatives has been shown to trigger key apoptotic events. For example, one benzamide-thiadiazole derivative, compound 19, was found to significantly increase the population of early apoptotic cells in breast cancer studies. nih.govrsc.org Other research on 5-aryl-1,3,4-thiadiazole compounds confirmed that their cytotoxic effects were attributable to apoptosis, as evidenced by a marked increase in the levels of activated caspase 9, a critical initiator caspase in the mitochondrial pathway. mdpi.com This activation is a direct consequence of the increased Bax/Bcl-2 ratio.

Furthermore, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to induce apoptosis in colorectal cancer cells by activating apoptosis-related proteins via the mitochondrial-dependent pathway, including the downregulation of Bcl-2 and the upregulation of cleaved caspase-3, an executioner caspase. farmaceut.org This convergence of evidence highlights that the pyridine-thiadiazole scaffold can effectively trigger the cellular machinery of apoptosis, making it a promising framework for the development of anticancer agents.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, derivatives of this compound can interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a fundamental characteristic of cancer.

Several studies have demonstrated that 1,3,4-thiadiazole compounds can cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing their proliferation. A notable study found that a novel 1,3,4-thiadiazole derivative arrested breast cancer cells at the G2/M checkpoint. nih.govrsc.org This G2/M arrest prevents the cell from entering mitosis and dividing. Similarly, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to induce cell cycle arrest at both the S and G2/M phases in liver and breast cancer cells, respectively. mdpi.com Another thiadiazole compound was also confirmed to arrest colorectal cancer cells in the G2/M phase. farmaceut.org This consistent pattern of G2/M arrest suggests a common mechanism of action for this class of compounds.

Table 2: Observed Cell Cycle Arrest by Thiadiazole Derivatives in Cancer Cell Lines
Derivative ClassCancer Cell LinePhase of ArrestReference
N-benzamido-1,3,4-thiadiazoleMCF-7 (Breast)G2/M nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazoleHepG2 (Liver)S Phase mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)G2/M mdpi.com
4-(1,3,4-thiadiazole-2-ylthio)pyrimidineHCT116 (Colorectal)G2/M farmaceut.org

Molecular Pathways Targeted by Thiadiazole Derivatives

The biological activities of thiadiazole derivatives, including apoptosis induction and cell cycle arrest, are the result of their interaction with specific molecular signaling pathways that are often dysregulated in cancer.

One of the key targeted pathways is the cell cycle machinery. Molecular docking studies have suggested that the G2/M arrest induced by some thiadiazole derivatives is likely due to the inhibition of Cyclin-Dependent Kinase 1 (CDK1). nih.govrsc.org CDK1 is a pivotal kinase that drives the transition from the G2 phase into mitosis, and its inhibition effectively halts cell division.

The intrinsic apoptosis pathway is another major target. As previously discussed, these compounds modulate the balance of pro- and anti-apoptotic proteins, specifically by increasing the Bax/Bcl-2 ratio. mdpi.com This action leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately executing the apoptotic program. mdpi.comfarmaceut.org

Furthermore, some thiadiazole derivatives have been shown to interfere with critical cell survival and proliferation pathways. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway. farmaceut.org The MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to regulate gene expression and prevent apoptosis. Other studies have pointed to the potential for different thiadiazole derivatives to inhibit pathways such as the PI3K/Akt and Epidermal Growth Factor Receptor (EGFR) signaling cascades, which are crucial for tumor growth and survival. nih.gov

Pharmacological Potential and Applications in Drug Discovery Research in Vitro and Preclinical Studies

Anticancer Activity Research

The 1,3,4-thiadiazole (B1197879) nucleus is a key structural component in a variety of compounds investigated for their anticancer properties. researchgate.net Derivatives of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine have been synthesized and evaluated against a range of human cancer cell lines, demonstrating notable cytotoxic effects.

Evaluation against Various Human Cancer Cell Lines (e.g., LoVo, MCF-7, HeLa, HepG2, PANC-1, HT-29, NUGC)

Research has confirmed the antiproliferative activity of various derivatives against several cancer cell lines.

HeLa, HepG2, and PANC-1: A study involving novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine revealed significant cytotoxic effects. researchgate.net One particular compound, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was found to be highly cytotoxic against HeLa and PANC-1 cell lines, with IC50 values of 2.8µM and 1.8µM, respectively. researchgate.net

HT-29 and PC3: A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were assessed for cytotoxicity. researchgate.netnih.gov Within this series, derivatives containing a nitro group showed higher cytotoxic activity against the PC3 (prostate cancer) cell line, while methoxylated derivatives displayed acceptable activity against the SKNMC (neuroblastoma) cell line. researchgate.netnih.gov

MCF-7 and HepG2: The anticancer potential of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives linked to other heterocyclic systems has been explored. nih.govmdpi.com Certain derivatives incorporating a piperazine (B1678402) ring demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells, with IC50 values ranging from 2.32 to 8.35 μM. nih.gov Pyridine (B92270) derivatives of 1,3,4-thiadiazole have also shown antiproliferative activity against Hep-G2 cells. nih.govmdpi.com

LoVo and MCF-7: A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects against LoVo (colon cancer) and MCF-7 cell lines, with IC50 values of 2.44 µM and 23.29 µM, respectively, after 48 hours of incubation. mdpi.com

Cell LineCancer TypeDerivative TestedKey Finding (IC50)Source
LoVoColon Carcinoma5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine2.44 µM mdpi.com
MCF-7Breast Adenocarcinoma5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine23.29 µM mdpi.com
MCF-7Breast Adenocarcinoma5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine derivatives2.32 - 8.35 µM nih.gov
HeLaCervical Cancer2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide2.8 µM researchgate.net
HepG2Hepatocellular CarcinomaPyridine-thiadiazole derivatives2.03 - 37.56 µM nih.govmdpi.com
PANC-1Pancreatic Cancer2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide1.8 µM researchgate.net
HT-29Colon AdenocarcinomaN-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesActivity noted researchgate.netnih.gov

Antimicrobial Activity Research

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives showing a broad spectrum of activity. researchgate.net

Antibacterial Efficacy (including against Multidrug-Resistant Strains)

Derivatives of the 1,3,4-thiadiazole ring have been widely tested for their antibacterial properties. A series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were prepared and evaluated against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). rasayanjournal.co.in The results indicated that compounds with fluoro, chloro, and bromo substitutions on the phenyl ring possessed significant antibacterial activity. rasayanjournal.co.in Other research has highlighted that halogen substitutions on the phenyl-1,3,4-thiadiazol moiety tend to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov Furthermore, newly synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have demonstrated potent activity against Gram-positive bacteria and several metronidazole-resistant Helicobacter pylori strains. nih.gov

Bacterial StrainDerivative ClassObserved EfficacySource
S. aureus, B. subtilis (Gram-positive)5-(4-halogenated-phenyl)-1,3,4-thiadiazole-2-aminesSignificant antibacterial activity rasayanjournal.co.innih.gov
E. coli, P. aeruginosa (Gram-negative)5-(4-halogenated-phenyl)-1,3,4-thiadiazole-2-aminesModerate activity rasayanjournal.co.innih.gov
Helicobacter pylori (Metronidazole-resistant)2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-onesStrong activity (Inhibition zone >30 mm at 100 µg/disc) nih.gov

Antifungal Efficacy

The antifungal potential of this chemical class has also been established. Studies have shown that 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines exhibit activity against fungi such as Aspergillus niger and Candida albicans. rasayanjournal.co.innih.gov It has been observed that the presence of oxygenated substituents on the phenyl ring appears to confer stronger antifungal activity. nih.gov In a separate study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated against eight Candida species, with two compounds exhibiting very notable antifungal effects. nih.gov

Antiviral and Antiparasitic Activities (e.g., Antileishmanial, Antimalarial, Antitubercular, Macrofilaricidal)

The broad biological activity of this scaffold extends to antiviral and antiparasitic applications.

Antiviral: Derivatives of 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B13867177) have been tested for activity against HIV-1. nih.gov Other studies have explored the antiviral potential of related 1,3,4-thiadiazole sulfonamides against the Tobacco Mosaic Virus (TMV), with some derivatives showing promising results. mdpi.comresearchgate.net

Antileishmanial: Several studies have focused on the development of 1,3,4-thiadiazole derivatives as agents against Leishmania. A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines demonstrated good anti-leishmanial activity against the promastigote form of Leishmania major. nih.govnih.gov The most active compound in one study, a 4-methylbenzyl analog, significantly reduced the number of intracellular amastigotes per macrophage. nih.gov

Antitubercular: The potential of 1,3,4-thiadiazoles as antitubercular agents has been investigated. nih.govcbijournal.com Specifically, [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives were synthesized and tested for in vitro activity against Mycobacterium tuberculosis and Mycobacterium avium, where they showed feeble activity. nih.gov However, other 2-amino-1,3,4-thiadiazole derivatives have shown more promising antitubercular activity when compared to standard drugs like rifampicin (B610482) and isoniazid. nih.gov

Macrofilaricidal: In the search for treatments for filarial infections like onchocerciasis, a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were discovered to be novel macrofilaricides. dndial.orgacs.orgacs.orgnih.gov These compounds demonstrated ex vivo killing of adult Onchocerca gutturosa. acs.org

Antimalarial: While not a thiadiazole, a structurally related compound, 5-pyridin-2-yl-1H- nih.govnih.govresearchgate.nettriazole-3-carboxylic acid ethyl ester, was evaluated for its antimalarial activity. It showed an IC50 of 176 µM against the 3D7 strain of Plasmodium falciparum. nih.gov

Anti-Inflammatory Efficacy

The this compound scaffold has also been explored for its anti-inflammatory properties. The related heterocyclic system, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, is noted as a key structural aspect in compounds with anti-inflammatory activity. researchgate.net More directly, a related 1,2,4-triazole (B32235) compound, 5-pyridin-2-yl-1H- nih.govnih.govresearchgate.nettriazole-3-carboxylic acid ethyl ester, was assessed for its anti-inflammatory effect using an egg albumin denaturation assay. nih.gov The compound showed a significant, concentration-dependent inhibition of protein denaturation, achieving a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, compared to 81.3% for the standard drug, Aspirin. nih.gov

Central Nervous System (CNS) Activities (e.g., Antidepressant, Anxiolytic, Antiepileptic)

The therapeutic potential of compounds targeting the central nervous system is of significant interest in drug discovery. Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for a range of CNS activities, demonstrating their promise as a source of new therapeutic agents. Preclinical studies on analogs of this compound suggest that this heterocyclic core is a promising pharmacophore for developing antidepressant, anxiolytic, and antiepileptic drugs.

Antidepressant and Anxiolytic Potential

Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has revealed their potential for significant antidepressant and anxiolytic properties. nih.govacs.org A number of these compounds have shown efficacy comparable to established drugs such as imipramine (B1671792) and diazepam in preclinical models. nih.govacs.org The anxiolytic effects of related heterocyclic systems have also been explored. For instance, in the light-dark box model, a common preclinical test for anxiety, various 1,3,4-thiadiazole derivatives have been shown to increase the time spent in the light chamber and the number of transitions between chambers, behaviors indicative of an anxiolytic effect. researchgate.net While direct studies on this compound are not extensively documented, the consistent CNS activity of structurally similar compounds suggests that it may also possess antidepressant and anxiolytic potential.

Antiepileptic Activity

The 1,3,4-thiadiazole nucleus is a well-established scaffold in the development of anticonvulsant agents. nih.govfrontiersin.org A noteworthy example is a closely related analog, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole, which has demonstrated significant anticonvulsant activity in preclinical screening. ptfarm.plarjonline.org This compound provided 100% protection against seizures in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models at a low dose. frontiersin.orgptfarm.plarjonline.org The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures, while the scPTZ test is used to screen for agents that can raise the seizure threshold. The potent activity of this pyridyl-substituted thiadiazole derivative underscores the potential of the this compound scaffold in the discovery of new antiepileptic drugs.

CompoundAnimal ModelTestDose (mg/kg)Protection (%)Reference
2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazoleMiceMaximal Electroshock (MES)25100 frontiersin.org
2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazoleMiceSubcutaneous Pentylenetetrazole (scPTZ)25100 frontiersin.org

Other Emerging Pharmacological Applications (e.g., Antioxidant, Diuretic, Hypoglycemic)

Beyond its effects on the central nervous system, the this compound scaffold and its derivatives have been explored for a variety of other pharmacological applications. These include antioxidant, diuretic, and hypoglycemic activities, highlighting the versatility of this chemical structure in addressing different therapeutic needs.

Antioxidant Properties

The antioxidant potential of various pyridyl-thiazole and pyridyl-thiadiazole derivatives has been evaluated in several in vitro studies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the antioxidant capacity of a compound. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Several pyridyl-thiazole derivatives have demonstrated notable antioxidant activity in this assay, with some compounds exhibiting low IC50 values, indicating potent radical scavenging capabilities. nih.govnih.govmdpi.com For example, a novel heterocyclic compound containing a pyridine moiety showed an IC50 value of 4.67 µg/mL in a DPPH scavenging assay. nih.gov While specific data for this compound is limited, the antioxidant activity of these related compounds suggests that it may also possess free radical scavenging properties.

Compound ClassAssayIC50 ValueReference
Novel Pyridyl-Thiazole DerivativeDPPH Radical Scavenging4.67 µg/mL nih.gov
Thiazolyl–Catechol Compound (3g)DPPH Radical ScavengingLow IC50 mdpi.com
Thiazolidinone Derivative of 1,3,4-Thiadiazole (TZD 5)DPPH Radical Scavenging27.50 µM saudijournals.com
Thiazolidinone Derivative of 1,3,4-Thiadiazole (TZD 3)DPPH Radical Scavenging28.00 µM saudijournals.com

Diuretic Effects

The 1,3,4-thiadiazole nucleus is a key structural feature of some diuretic drugs, such as acetazolamide (B1664987), which act by inhibiting carbonic anhydrase. nuph.edu.uabiopolymers.org.ua Preclinical studies on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have demonstrated their potential as diuretic agents. nuph.edu.uabiopolymers.org.uaresearchgate.netresearchgate.net In these studies, various derivatives were shown to increase urine output in rat models. researchgate.netresearchgate.net The diuretic action of these compounds is often associated with their ability to inhibit carbonic anhydrase, leading to increased excretion of sodium, potassium, and bicarbonate. Given the structural similarities, this compound may also exhibit diuretic properties, potentially through a similar mechanism of action.

Hypoglycemic Potential

The thiazole (B1198619) and thiadiazole cores are present in a number of compounds investigated for their hypoglycemic effects. For instance, derivatives of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinedione have been synthesized and evaluated for their ability to lower blood glucose levels. acs.org In these studies, 2-(2-pyridyl)alkoxy derivatives were found to have significant hypoglycemic and hypolipidemic activities in diabetic animal models. acs.org Furthermore, various 1,3,4-thiadiazole derivatives have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting another potential mechanism for achieving a hypoglycemic effect. mdpi.com The presence of the pyridyl and 1,3,4-thiadiazol-2-amine moieties in the target compound suggests that it could be a candidate for further investigation into its potential as a hypoglycemic agent.

Future Perspectives and Research Directions

Rational Design and Synthesis of Next-Generation Thiadiazole Derivatives

The future development of potent and selective therapeutic agents based on the 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine core relies heavily on rational design and innovative synthetic strategies. A key approach involves molecular hybridization, which combines the thiadiazole-pyridine scaffold with other known pharmacophores to create novel molecules with potentially synergistic or enhanced biological activities. For instance, incorporating moieties like indole (B1671886) or imidazo[2,1-b]thiazole (B1210989) has yielded derivatives with significant anticancer properties.

Structure-Activity Relationship (SAR) studies are crucial in guiding the design process. Research has shown that the nature and position of substituents on both the pyridine (B92270) and any appended aryl rings significantly influence the compound's efficacy. For example, the introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole (B1197879) core is often associated with enhanced anticancer effects. Future synthetic efforts will likely focus on creating libraries of derivatives with diverse substitutions to systematically explore the chemical space and identify compounds with optimal activity profiles.

Modern synthetic methodologies, such as one-pot multicomponent reactions and the use of green catalysts like nanoparticles, can streamline the production of these complex molecules, making the process more efficient and environmentally friendly.

Table 1: Synthetic Strategies for Novel 1,3,4-Thiadiazole Derivatives

Strategy Description Starting Materials Example Potential Outcome
Molecular Hybridization Combining the thiadiazole core with other bioactive pharmacophores (e.g., indole, pyrazole). This compound and a known kinase inhibitor fragment. Dual-target inhibitors with potentially enhanced efficacy or novel mechanisms of action.
Substituent Modification Systematic alteration of functional groups on the pyridine or other aryl rings based on SAR data. Carboxylic acids, thiosemicarbazide (B42300), aryl isothiocyanates. Optimized potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement Replacing parts of the molecule (e.g., the thiadiazole ring) with bioisosteres like oxadiazole or triazole. Pyridine-containing hydrazides and substituted isothiocyanates. Modulation of activity and physicochemical properties; investigation of the core ring's importance.
Green Synthesis Employing environmentally friendly methods, such as microwave-assisted synthesis or reusable catalysts. Aromatic carboxylic acids, thiosemicarbazide, with nanoparticle catalysts. Increased efficiency, reduced waste, and faster library generation.

Exploration of Novel Biological Targets and Signaling Pathways

While derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their effects on various known targets, a significant opportunity lies in the discovery of novel biological interactions and the elucidation of new mechanisms of action. The ability of these compounds to cross cell membranes suggests they can interact with a wide range of intracellular targets.

Current research has identified several key protein families targeted by thiadiazole derivatives, including:

Kinases: Inhibition of kinases such as VEGFR-2, Abl kinase, and Epidermal Growth Factor Receptor (EGFR) is a prominent mechanism for the anticancer activity of these compounds.

Enzymes: Other targeted enzymes include lipoxygenases, histone deacetylases (HDACs), and carbonic anhydrases, which are involved in inflammation, gene regulation, and pH homeostasis in tumors.

DNA Repair Proteins: Bloom helicase (BLM), a crucial enzyme in DNA repair, has been identified as a target, suggesting a role for these compounds in sensitizing cancer cells to DNA-damaging agents.

Future research should employ advanced proteomic and genomic screening techniques to identify previously unknown binding partners for this compound and its analogs. Understanding how these compounds modulate entire signaling pathways, rather than just single proteins, will provide a more comprehensive picture of their cellular effects and could reveal opportunities for targeting cancer vulnerabilities like metabolic dysregulation or metastatic progression.

Integration of Advanced Computational Approaches in Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. For 1,3,4-thiadiazole derivatives, these methods are crucial for refining their structures to maximize potency and minimize off-target effects.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a compound when bound to a target protein, helping to rationalize SAR data and guide the design of new derivatives with improved binding affinity. Docking studies have been successfully used to explore the interactions of thiadiazole compounds with the active sites of targets like kinases and carbonic anhydrases.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This allows for the early deselection of candidates with poor pharmacokinetic profiles or potential toxicity, saving significant time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability and interactions than static docking poses.

By integrating these computational approaches, researchers can adopt a "design-test-refine" cycle that is significantly more efficient than traditional trial-and-error synthesis. This allows for a more focused and hypothesis-driven approach to lead optimization.

Development of Targeted Delivery Systems for Thiadiazole-Based Compounds

While many thiadiazole derivatives exhibit promising in vitro activity, their translation into effective clinical therapies can be hampered by challenges such as poor solubility, limited bioavailability, or off-target toxicity. The development of targeted drug delivery systems offers a powerful strategy to overcome these limitations.

Nanoparticle-based carriers, such as liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles, can encapsulate therapeutic agents, protecting them from premature degradation and altering their pharmacokinetic profile. These nanosystems can be engineered for targeted delivery through several mechanisms:

Passive Targeting: Nanoparticles can preferentially accumulate in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage of tumors.

Active Targeting: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, such as EGFR. This enhances cellular uptake and concentrates the therapeutic agent at the site of action.

Stimuli-Responsive Release: Advanced delivery systems can be designed to release their payload in response to specific triggers within the tumor microenvironment, such as lower pH or hypoxic conditions.

By loading this compound derivatives into such targeted nanocarriers, it may be possible to increase their therapeutic index, improving efficacy while reducing systemic side effects.

Investigating Synergistic Effects of Compound Combinations

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved outcomes and overcoming drug resistance. Investigating the synergistic potential of this compound derivatives with existing therapeutic agents is a critical avenue for future research.

Studies have already demonstrated the principle of synergy with thiadiazole compounds in other therapeutic areas. For example, certain 1,3,4-thiadiazole derivatives exhibit a synergistic antifungal effect when combined with amphotericin B, enhancing efficacy without increasing toxicity. This concept can be extended to cancer therapy.

Potential combination strategies include:

Combination with Chemotherapy: Thiadiazole derivatives that inhibit DNA repair proteins (like BLM) or cell cycle progression could potentiate the cytotoxic effects of conventional chemotherapeutic agents.

Combination with Targeted Therapy: Combining a thiadiazole-based kinase inhibitor with another agent that targets a different node in a signaling pathway could prevent the emergence of resistance.

Combination with Immunotherapy: Some small molecules can modulate the tumor microenvironment to make it more susceptible to immune attack. Exploring whether thiadiazole derivatives can enhance the efficacy of checkpoint inhibitors is a promising research direction.

A hybridization approach in drug design, where two pharmacophores are combined into a single molecule, can be seen as a form of intramolecular combination therapy, aiming to achieve synergistic effects from a single chemical entity.

Addressing Challenges in Compound Optimization for Enhanced Efficacy and Selectivity

The journey from a promising hit compound to a clinical drug is fraught with challenges related to optimizing its pharmacological profile. For this compound derivatives, key hurdles include simultaneously improving potency, selectivity, and drug-like properties.

One of the primary challenges is achieving target selectivity. Many thiadiazole derivatives target kinases, which share structural similarities in their ATP-binding pockets. Modifying the scaffold to achieve selectivity for a specific kinase over others is essential to minimize off-target effects and associated toxicities. SAR studies have shown that even minor structural modifications can lead to a drastic loss of activity, indicating that certain regions of the molecule are highly intolerant to change. This narrow SAR "window" can make optimization difficult.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of pyridine-2-carboxylic acid derivatives with thiosemicarbazide. A reflux reaction in POCl₃ at 90°C for 3 hours under inert conditions is commonly employed, followed by pH adjustment (8–9) with ammonia to precipitate the product . Purification via recrystallization from ethanol or acetone yields crystals suitable for structural analysis .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, particularly signals for pyridine (δ 7.5–8.5 ppm) and thiadiazole (δ 8.0–8.3 ppm) protons .
  • FTIR : Identify N–H stretching (~3300 cm⁻¹) and C=S/C=N vibrations (1250–1600 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between pyridine and thiadiazole rings (e.g., 18.2° vs. 30.3° in polymorphic forms) and hydrogen-bonding networks .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer : Antimicrobial activity is tested via broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh₃)₄ or CuI to enhance coupling efficiency in cross-coupling steps .
  • Solvent optimization : Compare DMF (90°C, 1 hour) vs. DME/H₂O (10:1, 150°C, 1 hour) for reaction completion .
  • Reagent stoichiometry : Adjust thiosemicarbazide ratios (e.g., 1:2.5 molar ratio of acid to thiosemicarbazide) to minimize byproducts .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

  • Methodological Answer :

  • Variable-temperature XRD : Analyze thermal stability of polymorphs (A and B) by collecting data at 100–300 K .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds) to explain lattice energy differences .
  • DFT calculations : Compare experimental vs. computed dihedral angles to identify dominant conformational drivers .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the pyridine or thiadiazole positions to modulate bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., E. coli DNA gyrase or human topoisomerase II). Validate with mutagenesis studies .

Q. How to address discrepancies between computational predictions and experimental bioassay results?

  • Methodological Answer :

  • Solvent accessibility modeling : Apply tools like PDBsum to assess ligand-binding pockets obscured in crystal structures .
  • Metadynamics simulations : Explore free-energy landscapes to identify non-covalent interactions (e.g., π-π stacking) not captured in static docking .
  • Dose-response refinement : Re-evaluate IC₅₀ values under varied conditions (e.g., hypoxia vs. normoxia) to account for microenvironment effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.